![molecular formula C23H21ClN2O2S B2443508 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-00-4](/img/no-structure.png)

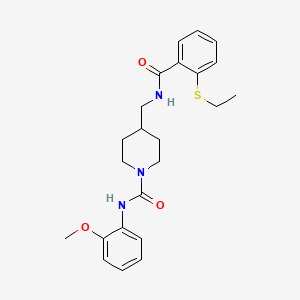

1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines have been reported to inhibit Mycobacterium tuberculosis bd oxidase .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence . This includes key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The thienopyrimidine ring is constructed first, followed by the cyclohexanone moiety, and then the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been found to inhibit Mycobacterium tuberculosis bd oxidase . This inhibition is part of the compound’s chemical reaction with the organism.科学的研究の応用

- Thienopyrimidines exhibit significant anticancer effects. Researchers have investigated their potential as kinase inhibitors, targeting critical pathways involved in cancer progression . For instance, recent studies have synthesized and evaluated 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors, demonstrating promising anticancer activity .

- The inhibition of protein kinases (PKs) is crucial in cancer treatment. PKs play key roles in signal transduction pathways, metastasis, and drug resistance. Thienopyrimidines, structurally similar to purines, offer an attractive scaffold for developing kinase inhibitors .

- Thienopyrimidines have shown antibacterial activity . Their structural features make them valuable candidates for designing novel antibacterial agents.

- Researchers have explored thienopyrimidines as antiviral agents . Their pharmacological properties may contribute to combating viral infections.

- Thienopyrimidines possess anti-inflammatory properties . Investigating their mechanisms of action could lead to novel anti-inflammatory drugs.

- Thienopyrimidines have been studied for their antiprotozoal activity . Understanding their impact on protozoan parasites is essential for drug development.

Anticancer Activity

Antibacterial Properties

Antiviral Potential

Anti-Inflammatory Effects

Antiprotozoal Applications

Other Pharmacological Activities

作用機序

将来の方向性

The future directions for the study of “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This could potentially lead to the development of new drug combinations targeting energy metabolism in Mycobacterium tuberculosis .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "base", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base.", "Step 2: Reduction of the Schiff base using a reducing agent to yield the final product." ] } | |

CAS番号 |

689757-00-4 |

製品名 |

1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H21ClN2O2S |

分子量 |

424.94 |

IUPAC名 |

1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21ClN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |

InChIキー |

XOCJVUWXGUHTEH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CCC4=CC=CC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

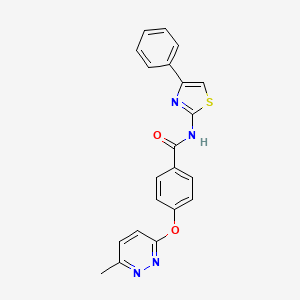

![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)

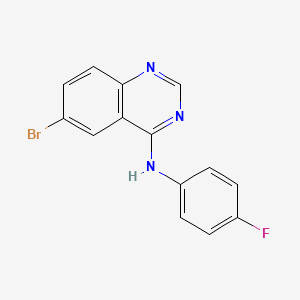

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)

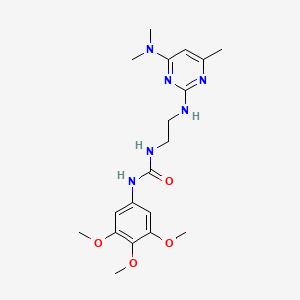

![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)

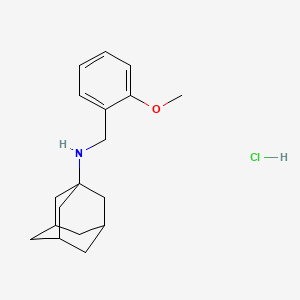

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)

![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)